molecular formula C13H12O2 B15069631 3-Ethyl-5-methylnaphthalene-1,2-dione

3-Ethyl-5-methylnaphthalene-1,2-dione

Cat. No.: B15069631
M. Wt: 200.23 g/mol
InChI Key: JMVRLMCWSHKKBX-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylnaphthalene-1,2-dione is a polycyclic aromatic compound featuring a naphthalene backbone substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3 and 5, respectively, and two ketone groups at positions 1 and 2. This structure classifies it as a naphthoquinone derivative, a family known for redox activity and biological relevance.

Key properties inferred from its structure:

  • Molecular weight: ~214.26 g/mol (calculated).
  • Functional groups: Two ketones (dione), ethyl, and methyl substituents.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-ethyl-5-methylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-3-9-7-11-8(2)5-4-6-10(11)13(15)12(9)14/h4-7H,3H2,1-2H3

InChI Key

JMVRLMCWSHKKBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC=C2C(=O)C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methylnaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic dearomatization of β-naphthols, followed by thienannulation with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . This method provides a high yield of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized naphthalene derivatives, which have significant applications in different fields.

Scientific Research Applications

3-Ethyl-5-methylnaphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its quinone structure allows it to interact with enzymes and proteins, potentially leading to the modulation of biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
3-Ethyl-5-methylnaphthalene-1,2-dione 1,2-dione, 3-ethyl, 5-methyl ~214.26 High polarity due to ketones; moderate lipophilicity from alkyl groups
Naphthalene-1,2-dione 1,2-dione ~158.15 Strong electron-withdrawing ketones; used in dye synthesis
1-Methylnaphthalene 1-methyl ~142.20 Hydrophobic; common in coal tar and industrial solvents
1-Fluoronaphthalene 1-fluoro ~146.15 Electrophilic reactivity; used in fluorination studies
Naphthalen-1-ol 1-hydroxyl ~144.17 Polar, hydrogen-bonding capacity; precursor in pharmaceuticals

Key Observations :

  • Polarity : The dione groups in this compound increase polarity compared to alkylated naphthalenes (e.g., 1-methylnaphthalene) but reduce it relative to hydroxylated analogs (e.g., naphthalen-1-ol).
  • Reactivity : The ketones enable redox activity, contrasting with the inertness of 1-fluoronaphthalene or the nucleophilic hydroxyl in naphthalen-1-ol.

Spectroscopic and Solid-State Behavior

IR spectroscopy of related diones (e.g., cyclobutene-dione derivatives) shows strong carbonyl stretches near 1700 cm⁻¹, a feature expected in this compound . X-ray crystallography of codeine derivatives (e.g., 6-O-acetylcodeine) reveals T-shaped molecular geometries with defined dihedral angles, suggesting that steric effects from ethyl/methyl groups in the title compound may influence its solid-state packing .

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